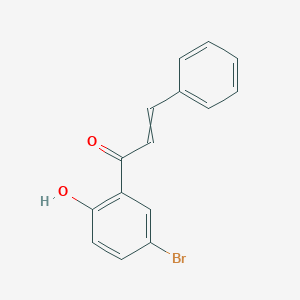
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one is an organic compound known for its unique chemical structure and properties It is a derivative of chalcone, a class of compounds known for their diverse biological activities
Métodos De Preparación
The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one typically involves the condensation of 5-bromo-2-hydroxyacetophenone with benzaldehyde. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures for several hours until the product precipitates out .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and bases like triethylamine. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Medicine: Its potential as an anti-inflammatory and anticancer agent is being explored in preclinical studies.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparación Con Compuestos Similares
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one can be compared with other chalcone derivatives, such as:
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: Contains a chlorine atom instead of bromine, which can alter its chemical properties and applications.
1-(5-Bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: The presence of a methoxy group on the phenyl ring can enhance its solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1218-22-0 |
|---|---|
Fórmula molecular |
C15H11BrO2 |
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
(E)-1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+ |
Clave InChI |
JPVAYWFGQZDOGG-SOFGYWHQSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O |
Sinónimos |
(E)-1-(5-bromo-2-hydroxy-phenyl)-3-phenyl-prop-2-en-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















